Al-Fum

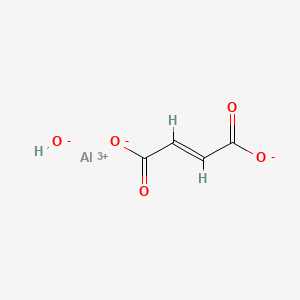

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1370461-06-5 |

|---|---|

Molecular Formula |

C4H3AlO5 |

Molecular Weight |

158.04 g/mol |

IUPAC Name |

aluminum;(E)-but-2-enedioate;hydroxide |

InChI |

InChI=1S/C4H4O4.Al.H2O/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;1H2/q;+3;/p-3/b2-1+;; |

InChI Key |

PEOCKXGXSYFWMI-SEPHDYHBSA-K |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[OH-].[Al+3] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[OH-].[Al+3] |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering of Aluminum Fumarate Al Fum

Conventional Solvothermal and Hydrothermal Synthesis Approaches for Al-Fum

Solvothermal and hydrothermal methods represent foundational techniques in the synthesis of MOFs, including this compound. These processes typically involve the reaction of metal precursors and organic linkers in a solvent under elevated temperatures, often in sealed reaction vessels to generate autogenous pressure. smolecule.comgoogle.com

The precise control of reaction conditions is paramount in directing the formation and tailoring the properties of this compound. In solvothermal synthesis, a common approach involves reacting aluminum chloride hexahydrate with fumaric acid in dimethylformamide (DMF). Studies have demonstrated successful synthesis by stirring these precursors in DMF at 130 °C for extended periods, such as 4 days. mdpi.comrsc.org Following the reaction, the solid product is typically isolated and purified through washing with solvents like acetone (B3395972) and methanol (B129727) before drying. mdpi.com While a water-based precipitation route for microporous aluminum fumarate (B1241708) is known, the use of DMF in certain patent procedures has been favored for its perceived advantages in reaction control and adaptability for creating MOF coatings. rsc.org

Hydrothermal synthesis, utilizing water as the primary solvent, is another established route. This method often operates under pressure and is recognized as a greener alternative for this compound production. mdpi.com Reaction temperature is a critical parameter. In aqueous synthesis protocols, temperatures commonly range from 20°C to 100°C, with optimized ranges often falling between 40°C and 80°C, and even more specifically, 50°C to 70°C to achieve desired outcomes. google.com The duration of the reaction also plays a significant role, with reported synthesis times in alkaline aqueous media varying from as short as 0.2 hours to 4 hours. google.com The choice of solvent system is pivotal, influencing not only the reaction kinetics and product characteristics but also the environmental footprint of the synthesis. While organic solvents like DMF are effective, the drive towards sustainability has propelled the development and adoption of water-based methods for large-scale this compound production. mdpi.comrsc.orgnih.govworldscientific.com

The crystallization of this compound can be influenced by the strategic use of modulators and careful control of ligand ratios. Modulators, often simple organic molecules with functional groups similar to the organic linker, are added to the synthesis mixture to regulate the nucleation and growth processes of the MOF crystals. nih.govacs.org By temporarily coordinating to the metal centers, modulators can compete with the main organic linker (fumaric acid in this case), thereby influencing the rate of framework formation and the resulting crystal size, morphology, and defect density. nih.gov Although specific studies on modulator effects solely for this compound are less prevalent in the provided search results compared to other MOFs like MIL-53(Al) and UiO-66, the underlying principles of modulated synthesis are applicable. acs.orgosti.gov Research on related aluminum-based MOFs has shown that the type and concentration of the modulator can significantly impact crystal growth and the creation of defects within the MOF structure. osti.gov The molar ratio of the organic ligand (fumaric acid) to the aluminum precursor is also a critical factor that dictates the stoichiometry of the reaction and influences the phase purity and yield of the this compound product. Precise control over this ratio is essential to ensure the formation of the desired this compound framework.

Influence of Reaction Conditions (Temperature, Time, Solvent Systems) on this compound Formation

Advanced and Sustainable Synthesis Strategies for this compound

To address the limitations of conventional batch processes, such as scalability challenges and the use of organic solvents, advanced and sustainable synthesis strategies for this compound are being actively developed.

The development of green synthesis routes, particularly those employing water as the sole or primary solvent, is a key focus for the sustainable production of this compound. mdpi.comnih.govworldscientific.com These methods offer significant environmental benefits by reducing or eliminating the need for toxic organic solvents and can also be more economically viable. A notable achievement is the successful implementation of a water-based green synthesis procedure for the ton-level production of this compound MOF, demonstrating its potential for industrial scale-up. mdpi.com This approach often involves using readily available and less hazardous precursors, such as replacing aluminum nitrate (B79036) or chloride salts with aluminum sulfate (B86663) to mitigate toxicity and corrosion issues. nih.gov Utilizing water as the reaction medium instead of solvents like DMF has been shown to lead to a considerable increase in the yield of Basolite A520, a commercially available form of this compound. nih.gov The incorporation of a strong base, such as sodium hydroxide, is often necessary in aqueous systems to facilitate the dissolution of the organic linker and ensure a homogeneous reaction mixture, which is crucial for controlled crystallization. nih.gov

An example of a water-based green synthesis involves dissolving aluminum sulfate octadecahydrate in water and then adding it dropwise to an aqueous solution containing fumaric acid and sodium hydroxide. nih.gov Heating and stirring this mixture for a specific duration promotes the formation and precipitation of this compound. nih.gov

Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering substantial advantages for the scalable and efficient production of this compound and other MOFs. researchgate.netmofworx.comnih.govrsc.orgrsc.org This technique allows for precise control over reaction parameters, including temperature, pressure, and residence time, enabling better control over crystal growth and product properties. rsc.orgrsc.org The scalability of this compound synthesis using continuous flow reactors has been successfully demonstrated, achieving impressive production rates and space-time yields (STYs). researchgate.netmofworx.comnih.gov Reported figures include production rates of 5.6 kg/h and STYs of 97159 kg m⁻³ day⁻¹, highlighting the potential for high-throughput manufacturing. researchgate.netmofworx.comnih.gov

Continuous flow systems facilitate efficient mixing and heat transfer, which are critical for achieving uniform reaction conditions, especially at larger scales where non-uniformity can be a challenge in batch reactors. rsc.orgrsc.org The ability to scale up production by increasing reactor volume or running multiple reactors in parallel makes continuous flow a promising strategy for meeting the growing demand for this compound in various applications. mofworx.com

Dry-gel conversion (DGC) is an alternative synthesis method that offers a solvent-saving approach for preparing MOFs, including this compound. rsc.orgresearchgate.netresearchgate.nethhu.dersc.org This technique typically involves the reaction of solid precursors with a minimal amount of solvent, often under controlled temperature conditions. hhu.dersc.org DGC can lead to materials with distinct textural properties, such as higher total pore volumes, which are attributed to the aggregate formation inherent in dry-gel conditions. rsc.orgresearchgate.netresearchgate.net

Data highlighting the impact of different synthesis conditions on this compound properties are crucial for process optimization. While detailed comparative data tables across all synthesis methods for this compound are not extensively provided in the search results, the information available points to the influence of parameters like solvent, temperature, and time on the resulting material characteristics.

| Synthesis Method | Key Parameters Varied | Observed Impact on this compound Properties | Source |

| Solvothermal (DMF) | Temperature, Time, Reactant Ratios | Influences particle morphology (lozenge, quadrilateral). mdpi.com | mdpi.com |

| Aqueous Batch | Temperature (20-100°C), Time (0.2-4h) | Affects reaction rate and suitability for large-scale production. google.com | google.com |

| Green Aqueous Synthesis | Solvent (Water vs. DMF), Base Addition | Impacts yield and environmental friendliness. nih.gov | nih.gov |

| Continuous Flow (Aqueous) | Flow Rate, Reactor Volume | Achieves high STY and production rate, maintains product quality. mofworx.comnih.gov | mofworx.comnih.gov |

| DGC / MW-DGC | Temperature, Time, Solvent Amount | Influences pore volume (higher in DGC), creates hierarchical porosity in MW-DGC. rsc.orgresearchgate.netresearchgate.nethhu.dersc.org | rsc.orgresearchgate.netresearchgate.nethhu.dersc.org |

Continuous Flow Synthesis and Scalability Considerations for this compound

Reproducibility and Batch-to-Batch Consistency in this compound Synthesis

Ensuring reproducibility and batch-to-batch consistency in the synthesis of this compound is critical for its reliable application and commercial viability researchgate.netrsc.orgscispace.com. Variations in synthesis parameters can significantly impact the material's properties, including crystallinity, surface area, pore volume, and particle size, which in turn affect its performance in various applications researchgate.netrsc.orgscispace.commdpi.com.

Research into this compound synthesis highlights several factors that are crucial for achieving reproducible results. The nature and concentration of the aluminum precursor, along with the concentrations of water and base in the reaction mixture, and the reaction time, have been identified as critical parameters influencing the crystallization, yield, and purity of this compound rsc.org. Systematic investigation of these parameters through methods like hydrothermal synthesis can reveal optimal conditions for enhancing yield, purity, and cost-effectiveness, bridging the gap between laboratory-scale synthesis and industrial production rsc.org.

Different synthesis methods can also influence the reproducibility and resulting material properties. While typical solution synthesis routes have been studied, variations in these methods can lead to differences in reported porosity data rsc.orgrsc.org. Dry-gel conversion (DGC) is another method explored for synthesizing Al-MOFs, including this compound, and has shown the potential for reproducible synthesis with robust porosity properties that appear independent of the specific synthesis method used researchgate.netrsc.orgrsc.org. DGC can yield products with higher total pore volumes compared to some other methods researchgate.netrsc.org.

The transition from batch synthesis to continuous flow processes is a significant step towards improving reproducibility and enabling large-scale production of MOFs like this compound scispace.commofworx.comresearchgate.net. Continuous flow reactors offer benefits such as reduced downtime, lower labor costs, smaller reactor volumes, and the potential for constant and consistent production mofworx.com. Studies have demonstrated the successful upscaling of this compound synthesis using continuous flow reactors, achieving high production rates and space-time yields while maintaining product quality scispace.commofworx.comresearchgate.net. This suggests that continuous processing can offer better control over reaction parameters, leading to improved consistency compared to traditional large-scale batch systems where quality can suffer mofworx.comresearchgate.net.

However, challenges remain in scaling up MOF production, including the use of organic solvents, anion build-up from metal salts, ligand availability, particle size control, and activation processes scispace.com. These factors can all contribute to variability if not carefully controlled during synthesis and scale-up scispace.com.

Research findings emphasize the importance of robust synthesis routes to ensure that the porous properties of Al-MOFs, including this compound, are readily reproducible within acceptable limits researchgate.netrsc.org. Evaluating synthesis and porosity properties with slight variations in typical solution synthesis can help confirm reproducibility rsc.org.

While specific detailed data tables showing batch-to-batch variations in this compound synthesis were not extensively available in the search results, the research highlights the parameters being investigated to achieve consistency. Key indicators of reproducibility and consistency monitored in research include:

Yield: The amount of product obtained from the reaction scispace.com.

Crystallinity: Assessed typically by powder X-ray diffraction (PXRD) researchgate.netrsc.orgnih.govrsc.orgresearchgate.net. Consistent PXRD patterns across batches indicate reproducible crystalline structure researchgate.netnih.gov.

Surface Area and Pore Volume: Measured using gas adsorption techniques (e.g., BET surface area, pore size distribution) rsc.orgrsc.orgmdpi.comrsc.orgresearchgate.netresearchgate.netacs.org. Reproducible surface area and pore volume are crucial for consistent adsorption performance rsc.orgresearchgate.net.

Particle Size and Morphology: Characterized by techniques like scanning electron microscopy (SEM) researchgate.netrsc.orgrsc.org. Consistent particle characteristics are important for downstream processing and applications researchgate.net.

Thermal Stability: Evaluated by thermogravimetric analysis (TGA) mdpi.comnih.govrsc.orgresearchgate.netacs.org. Reproducible thermal decomposition profiles indicate consistent material composition and stability mdpi.comnih.govrsc.orgresearchgate.net.

Adsorption Properties: Such as water uptake or gas adsorption capacity and isotherm shape rsc.orgmdpi.comresearchgate.netresearchgate.netuni-duesseldorf.ded-nb.info. Consistent adsorption behavior is a direct measure of functional reproducibility rsc.orgmdpi.comresearchgate.netresearchgate.netuni-duesseldorf.ded-nb.info.

Studies comparing different synthesis methods or variations in parameters often present data on these properties to demonstrate the impact on product quality and reproducibility rsc.orgrsc.orgacs.org. For instance, comparisons of BET surface areas obtained from different synthesis conditions or scales are used to assess consistency rsc.orgacs.org.

The systematic investigation of critical parameters, the exploration of different synthesis techniques like continuous flow and DGC, and the rigorous characterization of the resulting material properties are all essential steps in ensuring the reproducibility and batch-to-batch consistency required for the successful implementation of this compound in various applications researchgate.netrsc.orgrsc.orgscispace.commofworx.com.

| Property | Assessment Method | Importance for Consistency |

| Yield | Gravimetric analysis | Economic viability, consistent output |

| Crystallinity | Powder X-ray Diffraction (PXRD) | Structural integrity, predictable behavior |

| Surface Area/Pore Volume | Gas Adsorption (BET, DFT) | Adsorption performance |

| Particle Size/Morphology | Scanning Electron Microscopy (SEM) | Processing and application suitability |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Material integrity under heat |

| Adsorption Properties | Adsorption Isotherms | Functional performance in applications |

Structural Elucidation and Advanced Characterization of Aluminum Fumarate Al Fum Architectures

Crystallographic Analysis and Framework Topology of Al-Fum

Powder X-ray Diffraction (PXRD) for Phase Purity and Structural Confirmation of this compound

Powder X-ray Diffraction (PXRD) is a crucial technique for confirming the phase purity and crystal structure of synthesized this compound. The PXRD pattern of this compound typically exhibits characteristic peaks that correspond to its specific crystallographic structure. For instance, a typical PXRD pattern of this compound MOF shows characteristic peaks at 2θ values of approximately 10.2°, 14.9°, 21.1°, 31.8°, and 42.7°. mdpi.com These peaks are indicative of the material's crystallinity and match previously reported patterns for this compound. mdpi.com Some studies note that as-synthesized this compound can show a broad peak around 20 degrees in its PXRD pattern. nih.gov The PXRD patterns of this compound are often compared to simulated patterns or experimental data from known this compound structures like MIL-53(Al)-FA or Basolite A520 to confirm successful synthesis and structural integrity. hhu.deacs.org Changes in synthesis methods or post-synthetic treatments can influence the crystallinity and potentially lead to shifts or changes in peak intensity in the PXRD pattern. mdpi.comhhu.de For example, impregnation with metal nanoparticles can lead to a decrease in the intensity of PXRD peaks, indicating a decrease in the crystallinity of the MOF support. mdpi.com Mechanical pressure applied during pelletization can also induce structural changes, observed as significant increases in the amorphous phase and the appearance of new peaks in the PXRD pattern, suggesting crystalline phase transformations. nih.govacs.org

Here is a table summarizing characteristic PXRD peaks for this compound:

| 2θ (°) | Relative Intensity |

| ~10.2 | Characteristic |

| ~14.9 | Characteristic |

| ~21.1 | Characteristic |

| ~31.8 | Characteristic |

| ~42.7 | Characteristic |

| ~20 | Broad peak (as-synthesized) nih.gov |

| 8.8 | Characteristic (Basolite A100/MIL-53(Al)) nih.gov |

| 15.25 | Characteristic (Basolite A100/MIL-53(Al)) nih.gov |

| 17.75 | Characteristic (Basolite A100/MIL-53(Al)) nih.gov |

Single-Crystal X-ray Diffraction for Definitive this compound Structure Determination (if applicable in literature)

While powder X-ray diffraction is commonly used for routine characterization and phase identification of this compound, single-crystal X-ray diffraction provides the most definitive method for determining the precise arrangement of atoms within the framework and thus the full crystal structure. The structure of the commercially available aluminum fumarate (B1241708) sample A520 has been analyzed through a combination of techniques, including powder diffraction, which can be used to solve the structure ab-initio from laboratory data. researchgate.netcnr.itcolab.ws this compound is described as having a structure analogous to MIL-53(Al), composed of 1D infinite OH-bridged AlO₆ octahedra chains connected by dicarboxylic fumarate linkers. rsc.orgcnr.itresearchgate.netnih.gov These chains run along the crystallographic a direction and are connected by fumarate linkers along the bc diagonal. rsc.org This arrangement forms one-dimensional rhomb-shaped channels. nih.govresearchgate.netnih.gov The framework in this compound comprises chains of trans-corner-sharing [AlO₆] octahedra linked with fumaric acid ligands. nih.govnih.gov The one-dimensional channels in this compound are described as spherical or rhomb-shaped with typical pore sizes reported around 0.57 × 0.60 nm or 5.7 × 6.0 Å. researchgate.netnih.govcd-bioparticles.net this compound crystallizes in the monoclinic P2₁/c space group. cnr.it The unit cell volume of this compound has been reported to be around 990 ų. cnr.it

Microscopic and Spectroscopic Investigations of this compound Morphology and Composition

Beyond crystallographic analysis, microscopy and spectroscopy techniques provide valuable insights into the morphology, particle size, and chemical composition of this compound.

Scanning Electron Microscopy (SEM) for Particle Size and Morphology of this compound

Scanning Electron Microscopy (SEM) is widely employed to visualize the particle size and morphology of this compound. SEM images typically show this compound as crystalline materials with distinct shapes, often described as quadrilateral or irregular flakes. chemsoon.comresearchgate.net The morphology can vary depending on the synthesis method. rsc.orgacs.orgmdpi.com For instance, samples synthesized via dry-gel conversion or solution-based methods can exhibit different morphologies compared to the commercially available Basolite A520. rsc.org Some studies report that this compound particles can exhibit some degree of agglomeration. researchgate.net SEM analysis has shown that the morphology of the this compound support is generally preserved even after impregnation with metal nanoparticles. mdpi.comresearchgate.net SEM is also used to observe morphological changes induced by external factors, such as the appearance of fissures and agglomeration after exposure to certain conditions. acs.org

Here is a summary of observed this compound morphologies from SEM:

| Synthesis Method / Sample | Observed Morphology |

| General | Crystalline, quadrilateral, irregular flakes chemsoon.comresearchgate.net |

| Basolite A520 | Large agglomerations with rough topology acs.org |

| DGC Synthesis | Varies (compared to Basolite A520) rsc.org |

| Solution-based Synthesis | Varies (compared to Basolite A520) rsc.org |

| After metal impregnation | Morphology preserved mdpi.comresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Functional Group Analysis in this compound

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and confirming the coordination of the fumarate linker to the aluminum centers. FTIR spectra of this compound typically show characteristic bands associated with the fumarate ligand and the Al-OH species within the framework. Key bands are observed around 1600 cm⁻¹ and 1400 cm⁻¹, attributed to the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) of the fumarate linker coordinated to the aluminum ions. rsc.orgacs.org Bands in the region of 720–650 cm⁻¹ arise from C=C and C-H bending modes of the fumarate framework. rsc.org A broad band between 3400–3600 cm⁻¹ is typically observed due to the O-H stretching vibrations of in-pore or intercrystallite water molecules and the structural Al-OH groups. rsc.org The peak observed around 481 cm⁻¹ is assigned to the Al-OH stretching vibration. acs.org FTIR spectroscopy can also be used to detect minor impurities in solid MOFs. digitellinc.com Changes or shifts in FTIR bands can indicate interactions or changes in the chemical environment of the functional groups, for example, upon impregnation with metal nanoparticles. mdpi.com

Here are some characteristic FTIR bands for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| ~1600 | Asymmetric stretching of carboxylate (COO⁻) rsc.orgacs.org |

| ~1400 | Symmetric stretching of carboxylate (COO⁻) rsc.orgacs.org |

| 720–650 | C=C and C-H bending modes of fumarate rsc.org |

| 3400–3600 (broad) | O-H stretching (water and Al-OH) rsc.org |

| ~481 | Al-OH stretching vibration acs.org |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments in this compound

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local atomic environments within the this compound structure, complementing the long-range order information from diffraction techniques. ¹H, ¹³C, and ²⁷Al solid-state NMR experiments can reveal the different types of hydrogen, carbon, and aluminum species present and their connectivity. researchgate.net For instance, the ²⁷Al ssNMR spectrum of this compound typically exhibits a peak around -13 ppm, which is characteristic of six-coordinate Al-O species, confirming the presence of AlO₆ octahedra as building blocks of the framework. hhu.de ¹³C ssNMR can show peaks corresponding to the olefinic carbon atoms (C=C) of the fumarate linker, providing information about their bonding environment. hhu.de ¹H ssNMR can reveal signals from hydroxyl groups (Al-OH) and adsorbed water molecules within the pores. researchgate.net Solid-state NMR is particularly useful for investigating the nature of the linker and structural details at the atomic level. hhu.deresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States in this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis provides insights into the elements present on the material's surface and their respective chemical environments.

Survey scans by XPS on this compound typically identify the presence of carbon (C), oxygen (O), and aluminum (Al) as the primary constituent elements of the framework. rsc.orggriffith.edu.aursc.org High-resolution XPS spectra provide more detailed information about the chemical states of these elements.

Analysis of the C 1s spectrum of this compound reveals peaks corresponding to different carbon environments within the fumarate linker. These include peaks attributed to C-C/C=C bonds, C-O bonds, and C=O groups of the carboxylate linkers that form the framework. rsc.orggriffith.edu.aursc.org For instance, peaks around 284.6 eV, 286.2 eV, and 288.4–288.8 eV have been assigned to C–C/C=C, C–O, and C=O groups, respectively. griffith.edu.aursc.org One study also noted peaks at 284.08 eV and 285.18 eV corresponding to sp² and sp³ carbon, reflecting the single and double bonds within the ligands, with a peak at 288.68 eV indicating the carbon-oxygen bond in the framework. nih.gov

The Al 2p spectrum typically shows spin-orbit split peaks characteristic of aluminum in the MOF framework. Peaks around 74.4 eV and 75.5 eV have been assigned to AlO(OH) species within the this compound structure. rsc.orggriffith.edu.aursc.org

The O 1s spectrum provides information on the oxygen species present. Two characteristic peaks are often observed: one around 531.9 eV and another around 533.2 eV. These peaks are typically assigned to metal-bonded oxygen (oxygen coordinated to aluminum) and H-bonded oxygen (such as from hydroxyl groups or adsorbed water), respectively. rsc.orggriffith.edu.aursc.org

Table 1 presents representative elemental composition data for this compound obtained via XPS analysis.

Table 1: Representative Elemental Composition of this compound via XPS (Atomic %)

| Sample | C 1s (at. %) | O 1s (at. %) | Al 2p (at. %) | Total (at. %) |

| Al-fu | 58.98 | - | - | - |

| This compound | - | ~531.9 eV, ~533.2 eV (Binding Energies) | ~74.4 eV, ~75.5 eV (Binding Energies) | - |

Note: Specific atomic percentages can vary depending on synthesis method, sample preparation, and activation. The table includes both quantitative composition where available and binding energy information for chemical states.

Pore Structure Characterization of this compound

The porous nature of this compound is fundamental to its properties and applications. Characterization of its pore structure involves determining key parameters such as surface area, pore volume, and pore size distribution.

Nitrogen Adsorption-Desorption Isotherms (BET Surface Area and Pore Volume) of this compound

Nitrogen adsorption-desorption isotherms, typically measured at 77 K, are widely used to characterize the porous properties of materials like this compound. The shape of the isotherm provides information about the pore structure, while the data is used to calculate the Brunauer-Emmett-Teller (BET) surface area and pore volume. researchgate.net

This compound generally exhibits a Type I adsorption isotherm, which is characteristic of microporous materials. griffith.edu.aunih.govnih.gov However, some studies also indicate the presence of mesoporosity, suggested by a sharp increase in uptake near the saturation pressure, which is attributed to macropore filling or intercrystallite voids. nih.gov

The BET surface area of this compound has been reported across a range of values in the literature, influenced by synthesis methods and activation procedures. Reported BET surface areas for this compound include values around 600 m²/g, 900 m²/g, 1073 m²/g, 1091 m²/g, 937 m²/g, 821 m²/g, 955 m²/g, and a range of 970-1160 m²/g for pristine this compound. rsc.orggriffith.edu.aunih.govnih.govcd-bioparticles.netresearchgate.netresearchgate.netresearchgate.netuj.ac.zamdpi.comdoi.org

Pore volume, another important textural property, is also determined from nitrogen adsorption data. Reported pore volumes for this compound include values such as 0.65 cm³/g, 0.38 cm³/g, and an average pore volume of 1.7 nm (which is an average pore diameter, not volume, but reported alongside pore volume data). griffith.edu.aucd-bioparticles.netresearchgate.netresearchgate.net The micropore volume is typically determined before the isotherm reaches saturation, while the total pore volume includes contributions from larger pores filled at higher relative pressures.

Table 2 summarizes representative BET surface area and pore volume data for this compound from various studies.

Table 2: Representative BET Surface Area and Pore Volume of this compound

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Notes | Source |

| This compound | 600 | - | Average pore width 1.1 nm | |

| This compound | 900 | 0.65 | Pore Size 0.57x0.6 nm | cd-bioparticles.net |

| This compound | ~1073 | - | Average pore diameter ~1.7 nm (includes intercrystallite voids) | rsc.orggriffith.edu.aunih.govresearchgate.net |

| AlF | 1091 | - | Activated at 150°C for 22 hours | researchgate.net |

| Al_FA_A | 937 | 0.38 | Mean pore diameter 1.63 nm | researchgate.net |

| AlFum MOF | 910 | - | Consistent with previously reported values | mdpi.com |

| Al-fumarate | 622.73 | 0.68 | Compared to PET-derived MOFs | uj.ac.za |

| This compound | 955 | - | Compared to other Al-based MOFs, main pore distribution centered at 6.0 Å | nih.gov |

| This compound | 880 | - | Compared to Al-TFS | cnr.it |

Note: Values can vary significantly between different synthesis batches and characterization methods.

Pore Size Distribution Analysis of this compound

Pore size distribution (PSD) analysis provides detailed information about the range of pore sizes present within a material. For this compound, PSD is typically derived from the nitrogen adsorption isotherm using methods such as the Barrett-Joyner-Halenda (BJH) model or Non-Localized Density Functional Theory (NLDFT). nih.govresearchgate.netdoi.orgcnr.it

Studies consistently show that this compound is predominantly microporous, meaning it contains pores with diameters less than 2 nm. researchgate.netcnr.itntu.edu.sgntu.edu.sg The framework of this compound is described as forming a 1D system of micropores with reported openings around 0.57 x 0.60 nm². researchgate.net

PSD analysis has revealed specific micropore size ranges. For example, the smallest pores are estimated to have a width of 6 Å (0.6 nm), with other peaks in the distribution around 7 Å (0.7 nm) and 11 Å (1.1 nm). ntu.edu.sg Another study using the Horvath−Kawazoe cylinder model reported a main pore size distribution centered at 6.0 Å (0.6 nm). nih.gov Theoretical calculations have also predicted a unimodal distribution of micropores with a size of 5.5 Å (0.55 nm). cnr.it

While primarily microporous, some studies indicate the presence of mesopores (pores between 2 nm and 50 nm), often attributed to intercrystallite voids rather than the intrinsic framework structure. griffith.edu.aunih.gov BJH pore size distribution analysis has shown a broad range of mesopores with a mode around 8 nm for this compound. griffith.edu.aunih.gov

The pore size distribution confirms the suitability of this compound for applications requiring access to small pores, such as gas adsorption and separation.

Adsorption and Separation Phenomena in Aluminum Fumarate Al Fum

Fundamental Principles of Adsorption within Al-Fum Frameworks

Adsorption within this compound frameworks is governed by a combination of factors, including the intrinsic properties of the MOF structure and the nature of the adsorbate molecules. The porous nature of this compound provides a high surface area, which is crucial for accommodating adsorbed species. smolecule.comacs.org Typical BET surface areas for this compound can range from 925 to 1212 m²/g. smolecule.com

Adsorption Isotherms and Kinetics Studies for Various Adsorbates on this compound

Adsorption isotherms are fundamental tools used to describe the equilibrium relationship between the amount of substance adsorbed on this compound and the concentration or pressure of the adsorbate at a constant temperature. Studies involving various adsorbates on this compound utilize different isotherm models (e.g., Langmuir, Freundlich, Henry) to understand the adsorption mechanism and capacity. uni.lufishersci.finih.govnih.gov

Kinetics studies, on the other hand, investigate the rate at which adsorption occurs. These studies provide insights into the diffusion of adsorbate molecules within the this compound pores and the energy barriers involved in the adsorption process. fishersci.fi Analyzing adsorption kinetics helps in determining the time required to reach equilibrium and optimizing adsorption processes.

Thermodynamics of Adsorption (e.g., Isosteric Heat of Adsorption) in this compound Systems

Thermodynamic parameters, such as the isosteric heat of adsorption (Qst), are essential for understanding the energy interactions between the this compound framework (adsorbent) and the adsorbate molecules. The isosteric heat of adsorption represents the differential enthalpy of adsorption and provides information about the strength of the host-guest interaction. fishersci.fiuni.lu Higher values of Qst indicate stronger interactions and thus a higher affinity of the adsorbate for the this compound material. These thermodynamic insights are crucial for predicting adsorption behavior under different temperature and pressure conditions and for designing efficient separation processes.

Role of Pore Aperture Size and Host-Guest Interactions in this compound Selectivity

The selectivity of this compound towards specific molecules is significantly influenced by its pore aperture size and the nature of host-guest interactions. The one-dimensional channels in this compound have a specific size (approximately 5.7 × 6.0 Å or 0.57 × 0.60 nm²) researchgate.net, which can facilitate or hinder the passage and adsorption of molecules based on their size and shape. This size exclusion effect plays a role in separating molecules of different dimensions. uni.lueasychem.orgwikipedia.orgnih.gov

Furthermore, the chemical nature of the this compound framework and the adsorbate molecules dictates the host-guest interactions. These interactions can be van der Waals forces, electrostatic interactions, or hydrogen bonding. The varying strengths of these interactions for different adsorbates contribute to the selective adsorption within the this compound framework. uni.lueasychem.orgwikipedia.orgnih.gov By tuning the pore environment or the framework's functional groups, it is possible to enhance the selectivity for target molecules.

Gas Phase Separation Applications Utilizing this compound

The unique adsorption properties of this compound make it a promising material for various gas phase separation applications. Its stability and pore structure are particularly advantageous for separating gas mixtures.

Carbon Dioxide (CO2) and Methane (B114726) (CH4) Separation Performance of this compound

This compound has been investigated for its performance in separating carbon dioxide (CO2) from methane (CH4). nih.gov This separation is particularly relevant for natural gas purification and carbon capture applications. The difference in the physical and chemical properties of CO2 and CH4, coupled with the specific interactions within the this compound pores, allows for preferential adsorption of one gas over the other. Research findings detail the adsorption capacities and selectivities of this compound for CO2 and CH4 under different conditions. nih.gov

Sulfur Hexafluoride (SF6) and Nitrogen (N2) Separation Efficiency by this compound

This compound has also demonstrated efficiency in the separation of sulfur hexafluoride (SF6) from nitrogen (N2). uni.lu SF6 is a potent greenhouse gas, and its removal from gas streams is environmentally important. The distinct molecular characteristics of SF6 and N2, in relation to the this compound pore size and surface chemistry, enable selective adsorption. Studies evaluate the separation efficiency of this compound for this gas pair, highlighting its potential for environmental remediation and industrial gas purification. uni.lu

Noble Gas (Xenon/Krypton) Separation Capabilities of this compound

The separation of noble gases, particularly Xenon (Xe) and Krypton (Kr), is of significant interest in applications such as nuclear fuel reprocessing and air purification. Al-based MOFs, including this compound, are considered promising for Xe/Kr separation due to their hydrothermal and chemical stability, along with their relatively easy and large-scale preparation. novomof.comacs.org

Research has explored the effectiveness of this compound in separating Xe from Kr. While this compound shows potential, modifications to its structure can enhance performance. For instance, appending methyl groups to the fumarate (B1241708) linker in this compound-Me has been shown to reduce and fine-tune the pore size, improving the affinity for Xe atoms and leading to significantly enhanced Xe/Kr separation performance compared to this compound. novomof.comacs.org Adsorption isotherms and breakthrough experiments are used to demonstrate these separation capabilities. novomof.comacs.org Studies have also indicated the high radioactive stability of this compound-Me, suggesting its suitability for applications in radiation environments, such as those encountered during used nuclear fuel reprocessing. novomof.comacs.org

Liquid Phase Adsorption and Environmental Remediation by this compound

This compound's stability in water makes it suitable for applications in liquid phase adsorption and environmental remediation, particularly for the removal of pollutants from water. rsc.org

Adsorption of Phosphate (B84403) from Aqueous Media by this compound

Excessive phosphate in water can lead to eutrophication, making its removal crucial. Metal-Organic Frameworks have attracted attention for phosphate adsorption. colab.ws this compound has been investigated as a non-toxic adsorbent for the removal of phosphate from water. colab.wsresearchgate.net Studies comparing this compound with other aluminum-based MOFs, such as Al-BDC and Al-BTC, synthesized from different organic ligands, have shown that this compound can exhibit higher adsorption capacity for phosphate. colab.wsresearchgate.net For example, one study reported an adsorption capacity of 67.62 mg P/g for this compound at room temperature (22.2 °C), compared to 47.58 mg P/g for Al-BDC and 23.17 mg P/g for Al-BTC. colab.wsresearchgate.net The regeneration of this compound has also been tested, demonstrating continuous adsorption capacity and stability over several cycles. colab.wsresearchgate.net Proposed mechanisms for phosphate adsorption on this compound have been described. colab.ws

Table 1: Phosphate Adsorption Capacity of Al-MOFs

| Adsorbent | Adsorption Capacity (mg P/g) | Temperature (°C) |

| This compound | 67.62 | 22.2 |

| Al-BDC | 47.58 | 22.2 |

| Al-BTC | 23.17 | 22.2 |

Removal of Fluoride (B91410) Ions from Water Using this compound

Fluoride contamination in water is a significant environmental concern. This compound has been explored as an adsorbent for fluoride removal from water, including groundwater. rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net Laboratory-prepared this compound MOF has shown characteristics similar to its commercial version and exhibits a microporous structure with a large surface area (1156 m²/g) and an average pore size of 1.7 nm (17 Å). mdpi.comnih.govresearchgate.net

This compound has demonstrated high adsorption capacities for fluoride. One study reported maximum adsorption capacities of 600, 550, 504, and 431 mg/g at temperatures of 293, 303, 313, and 333 K, respectively. nih.gov At neutral pH, this compound has been characterized as a super adsorbent for fluoride due to its excellent adsorption capacity of 600 mg/g. researchgate.net The adsorption process has been indicated to be spontaneous and exothermic, favored by an increase in temperature. mdpi.com Regeneration of this compound is possible under medium alkaline conditions. mdpi.com FTIR studies suggest that fluoride adsorption involves the substitution of hydroxyl ions in the this compound structure. nih.govresearchgate.net

Table 2: Fluoride Adsorption Capacity of this compound at Different Temperatures

| Temperature (K) | Adsorption Capacity (mg/g) |

| 293 | 600 |

| 303 | 550 |

| 313 | 504 |

| 333 | 431 |

This compound has also been incorporated into mixed-matrix membranes for fluoride removal, showing effective rejection of fluoride ions. researchgate.net

Adsorption of Volatile Organic Compounds (VOCs) by this compound

Volatile Organic Compounds (VOCs) are environmental pollutants that require effective removal methods. MOFs, with their high surface area and tunable structure, are promising adsorbents for VOCs. researchgate.netmdpi.com this compound (also referred to as MOF A520) has been investigated for its ability to adsorb VOCs. researchgate.netrsc.org Studies have shown that this compound can significantly adsorb volatile organic compounds from aqueous media at high rates. researchgate.net When compared to other MOFs like HKUST-1, MIL-68, ZIF-8, ZIF-67, and CAU-10 for the adsorption of oxygen-containing VOCs like isopropanol (B130326) (IPA) and acetone (B3395972), this compound showed good adsorption capacity. rsc.org This performance is attributed mainly to its surface area and porosity. rsc.org

Table 3: Adsorption Performance Comparison for Oxygen-Containing VOCs

| Adsorbent | Performance Ranking (IPA and Acetone Adsorption) |

| MIL-68 | Highest |

| A520 (this compound) | High |

| HKUST-1 | High |

| ZIF-8 | High |

| ZIF-67 | Lower |

| CAU-10 | Lower |

The organic fumarate linkers in this compound provide chemical activity that can be utilized in selective adsorption processes, while the aluminum centers serve as contact points for contaminants. researchgate.net

Modification and Functionalization Strategies for Enhanced Al Fum Performance

Post-Synthetic Modification of Al-Fum

Post-synthetic modification (PSM) involves the chemical modification of the MOF framework after its initial synthesis. This allows for the introduction of new functional groups or alteration of the existing structure, providing a route to fine-tune the MOF's properties.

Halogen Functionalization of this compound

Halogen functionalization, particularly chlorination, has been successfully applied to aluminum fumarate (B1241708). One method involves the in situ hydrochlorination of acetylenedicarboxylic acid during the MOF synthesis, resulting in the formation of aluminum chlorofumarate (MIL-53-Fum-Cl). hhu.deresearchgate.net This chloro-functionalization decorates the pores of the MOF, leading to enhanced gas sorption capacities and increased affinity for certain gases like CO2, CH4, and H2 compared to the non-functionalized this compound. hhu.deresearchgate.net Research has shown that this functionalization can result in a two-fold increase in the selective adsorption of CO2 over CH4. hhu.deresearchgate.net

Introduction of Methyl Groups for Pore Size Tuning in this compound

The introduction of methyl groups onto the fumarate linker in aluminum-based MOFs has been explored as a strategy for tuning pore size. For instance, the synthesis of Al-methyl-fumarate (this compound-Me), an isoreticular microporous Al-MOF to this compound, has been reported. acs.org Appending methyl groups effectively reduces and fine-tunes the pore size of this compound-Me, which can be beneficial for selective gas separation applications, such as Xenon/Krypton separation. acs.org This modification has demonstrated significantly enhanced Xe/Kr separation performance compared to the non-methylated this compound. acs.org

Development of this compound Composite Materials

This compound can be combined with other materials to form composites, leveraging the properties of both components to create materials with synergistic performance for various applications.

This compound/Polymer Mixed-Matrix Membranes for Gas Separation

Mixed-matrix membranes (MMMs) incorporating this compound as a filler within a polymer matrix have been developed for gas separation applications. acs.orgnih.govhhu.dehhu.demdpi.com Polymers such as Matrimid have been used as the continuous phase in these MMMs. acs.orgnih.govhhu.demdpi.com Studies have investigated the influence of porous this compound fillers on the gas separation performance of these membranes, particularly for mixtures like CO2/CH4. acs.orgnih.govhhu.de The inclusion of porous this compound filler has been shown to increase both CO2 and CH4 permeability with a moderate rise in selectivity as the filler fraction increases. acs.orgnih.govhhu.de For example, this compound/Matrimid MMMs with 20 wt% this compound have shown a significant improvement in CO2 permeation and selectivity for CO2 over CH4 compared to the neat polymer. hhu.demdpi.com The performance of these MMMs is influenced by factors such as filler loading and the porosity of the this compound particles. acs.orghhu.demdpi.com

Data on the performance of this compound/Matrimid MMMs for CO2/CH4 separation:

| This compound Loading (wt%) | CO2 Permeability (Barrer) | CO2/CH4 Selectivity |

| 0 (Neat Matrimid) | ~8.4 mdpi.com | ~50 mdpi.com |

| 20 | ~11 mdpi.com | ~60 mdpi.com |

Note: Data is approximate and extracted from graphical or descriptive information in the source. mdpi.com

This compound@Chitosan (B1678972) Composites for Environmental Applications

Composites of this compound and chitosan have been explored for environmental applications, such as water treatment. mdpi.commdpi.comresearchgate.net Chitosan, a naturally derived polysaccharide, offers properties like biocompatibility and adsorption capabilities. fishersci.ptresearchgate.net Combining this compound with chitosan can lead to composite materials with enhanced properties for pollutant removal. For instance, this compound mixed with chitosan has been used as a coating on cellulose (B213188) acetate (B1210297) membranes for forward osmosis applications, demonstrating improved hydrophilicity, water flux, and reduced reverse salt flux for nutrient recovery from wastewater. mdpi.com this compound@chitosan composites have also been investigated for their potential antifouling properties in open-environment applications, leveraging the fungistatic properties of chitosan to mitigate biofilm formation on the MOF. mdpi.comresearchgate.net These composites can be synthesized with high MOF loadings while maintaining porosity. mdpi.com

Data on this compound@Chitosan Composite Properties:

| Composite Composition | BET Surface Area (m²/g) |

| Cellulose-chitosan aerogel | 8.4 mdpi.com |

| Co-MOF–bacterial cellulose–chitosan aerogel (46% ZIF-67) | 268.7 mdpi.com |

| Alfum@chitosan (90% MOF, 6 g/L chitosan) | 964 - 1068 mdpi.com |

Note: The BET surface area values for Alfum@chitosan composites vary depending on specific preparation details and measurement methods. mdpi.com

This compound-Derived Carbon Nanomaterials for Adsorption

Metal-organic frameworks, including this compound, can serve as precursors for the synthesis of MOF-derived carbon nanomaterials. mdpi.comnih.gov These carbon materials inherit high surface area and tunable pore sizes from the parent MOF structure. mdpi.comnih.gov this compound-derived carbon nanomaterials have been explored for adsorption applications, such as water adsorption. mdpi.comnih.gov The characteristics of water adsorption by these materials are influenced by their pore structure and surface functional groups. mdpi.comnih.gov For example, an this compound-derived carbon material (A-MDC) synthesized via carbonization and activation exhibited distinct water adsorption properties compared to the precursor this compound MOF, with significant water uptake at higher relative pressures. mdpi.comnih.gov

Data on Water Adsorption by this compound and this compound-Derived Carbon:

| Material | Water Adsorption at P/P₀ ~0.3 (mg/g) | Water Adsorption at P/P₀ ~0.6 (mg/g) |

| This compound (Al-fu) | Steeply increasing adsorption mdpi.com | Significant increase mdpi.com |

| This compound-Derived Carbon (A-MDC) | Relatively low mdpi.com | Begins to increase mdpi.com |

| CAU-10-H-Derived Carbon (C-MDC) | 108.54 mdpi.com | 475.7 mdpi.com |

Note: The water adsorption behavior of this compound shows a steep increase between P/P₀ 0.2-0.3, while A-MDC's uptake increases significantly at P/P₀ > 0.8. mdpi.com

Integration of Magnetic Nanoparticles (e.g., Fe3O4@AlFum)

The integration of magnetic nanoparticles, particularly magnetite (Fe3O4), into Metal-Organic Frameworks (MOFs) like Aluminum Fumarate (this compound) creates composite materials with enhanced functionalities, especially for applications requiring magnetic separation or stimuli-triggered release of adsorbed substances. wikipedia.orgfrontiersin.orgwikipedia.orgresearchgate.net These magnetic MOF composites are of significant interest as sorbents. wikipedia.orgfrontiersin.orgwikipedia.org

A common method for synthesizing Fe3O4/Al-Fum composites involves adding pre-synthesized magnetite nanoparticles to the solution containing fumaric acid, which is used to form the porous this compound matrix. wikipedia.orgfrontiersin.orgwikipedia.orgresearchgate.net This approach allows for the magnetic phase to be enclosed within the porous hydrophilic MOF matrix. The mass fraction of magnetite in the composite can be controlled by varying the initial ratio of magnetite nanoparticles to aluminum salts in the reaction mixture. Characterization techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the structure of the resulting composites. wikipedia.orgfrontiersin.org XRD patterns of the composites show diffraction peaks corresponding to both aluminum fumarate and magnetite, indicating the presence of both components.

The integration of magnetic nanoparticles can influence the properties of the this compound matrix. Studies on magnetite/aluminum fumarate composites have investigated their magnetic properties and humidity-dependent water vapor uptake. wikipedia.orgfrontiersin.orgwikipedia.org The presence of magnetite can affect the water uptake behavior and the material's response to microwave heating, which is relevant for regeneration in applications like desiccant materials. wikipedia.orgfrontiersin.orgwikipedia.orgresearchgate.net For instance, the absorption of microwave radiation by this compound saturated with water is improved with the presence of magnetite, facilitating faster heating compared to pure water or this compound alone. wikipedia.orgfrontiersin.orgwikipedia.orgresearchgate.net The inclusion of magnetite at a mass fraction of 0.04 g g⁻¹ or more can accelerate the heating of aqueous dispersions of the composites to a similar extent as pure magnetite nanoparticles. wikipedia.orgfrontiersin.orgwikipedia.orgresearchgate.net

Research has shown that these magnetic composites can be regenerated by microwave heating, highlighting their potential for energy-efficient adsorption processes. wikipedia.orgfrontiersin.orgwikipedia.orgresearchgate.net The ability to separate the sorbent using an external magnetic field is a key advantage of these magnetic MOF composites for applications such as the sequestration of pollutants or the separation of target compounds. wikipedia.orgresearchgate.net

Surface Engineering and Coating Techniques for this compound

Surface engineering and coating techniques are employed to enhance the performance and expand the applicability of Aluminum Fumarate (this compound) by integrating it with other materials or depositing it onto various substrates. These strategies aim to improve properties such as thermal conductivity, durability, and introduce new functionalities.

One approach involves coating this compound onto metal substrates or heat exchangers, which is particularly relevant for applications in adsorption-based heat transformation and cooling systems. Coating can be achieved using methods like the thermal gradient approach, where the MOF crystals are grown as a layer on a heated substrate from a solution of precursors. Using binding agents in an aqueous solution-based synthesis is another strategy for coating this compound onto heat exchanger surfaces. This method can lead to a polycrystalline, thermally well-coupled, and highly accessible coating.

Coating this compound as a layer, instead of using it in granular form, can improve heat transfer properties and durability in adsorption systems. Studies have investigated the effect of coating thickness on performance, showing that coated MOFs can enhance cyclic performance compared to neat granular or powdered forms. For aluminum fumarate, a maximum effective coating thickness of 0.85 mm was found to provide faster cycle times compared to the neat material, although thicker coatings can negatively impact porosity and surface area. For example, using a binder with a coating thickness of 0.85 mm on aluminum fumarate increased the water uptake range between desorption and adsorption processes from 0.123 to 0.215 g/g in a simulated heat pump system, compared to 0.098 to 0.171 g/g for the powder form without binder over a half cycle time of 300 seconds.

Interactive Table 1: Effect of Coating Thickness on Water Uptake in Simulated Heat Pump System

| Material Form | Binder Used | Coating Thickness (mm) | Water Uptake Range (g/g) | Half Cycle Time (s) |

| Aluminum Fumarate (Powder) | No | N/A | 0.098 - 0.171 | 300 |

| Aluminum Fumarate (Coated) | Yes | 0.85 | 0.123 - 0.215 | 300 |

Another surface engineering strategy involves the in situ synthesis of this compound monolithic adsorbents on substrates like glass fiber paper. This technique offers advantages such as a facile fabrication process, high adsorption capacity, rapid adsorption rate, and low desorption temperature, making it suitable for applications like desiccant dehumidification wheels.

Furthermore, the surface of this compound can be modified through techniques like in situ polymerization of polymers such as polypyrrole (PPy). This functionalization aims to enhance properties like thermal stability and increase the specific surface area. For instance, polypyrrole/aluminum fumarate MOF hybrid nanocomposites synthesized via in situ oxidative polymerization showed a slight increase in BET surface area from 795 to 809 m²/g compared to the bare MOF. Thermogravimetric analysis data also indicated improved thermal stability for the composite, with lower weight loss than the bare MOF at temperatures up to 470 °C. These polymer-MOF composites can also introduce new functionalities, such as enhanced adsorption capabilities for heavy metal ions like lead.

Interactive Table 2: Properties of Bare this compound MOF and PPy/Al-Fum Composite

| Material | BET Surface Area (m²/g) | Thermal Stability (Weight loss up to 470 °C) |

| Bare this compound MOF | 795 | Higher weight loss |

| PPy/Al-Fum Composite | 809 | Lower weight loss |

These surface engineering and coating techniques demonstrate the versatility of this compound and the potential to tailor its properties for specific applications by creating composite materials or integrating it into functional devices.

Theoretical and Computational Investigations of Aluminum Fumarate Al Fum

Molecular Simulation and Density Functional Theory (DFT) Studies on Al-Fum

Molecular simulation and DFT calculations are extensively used to model the interactions within this compound and its interactions with guest molecules. These methods help in understanding adsorption mechanisms, predicting adsorption capacities and selectivities, and exploring the material's structural behavior.

Modeling Host-Guest Interactions and Adsorption Mechanisms in this compound

Computational studies, such as Grand Canonical Monte Carlo (GCMC) simulations and DFT calculations, are employed to model the interactions between the this compound framework (host) and various guest molecules. These simulations assess the potential energy of the host-adsorbate system, providing insights into favorable binding sites and the nature of the interactions, including non-covalent forces like hydrogen bonding and electrostatic interactions. frontiersin.orgnih.gov

For instance, DFT computations have been used to reveal the molecular-level interactions of a porphyrin aluminum MOF (related to this compound) with diethyl sulfide (B99878) (DES). These studies indicated that the binding site of DES involves the μ(O–H) and COO- groups of the linker. mdpi.com The μ–OH group in Al-MOFs, including this compound, has been identified as playing a role in the adsorption of organosulfur compounds. mdpi.com

Molecular simulations, such as GCMC, can determine adsorption isotherms and identify preferential binding sites in MOFs. nih.gov These simulations can help rationalize favorable MOF-adsorbate interactions and the mechanism of gas adsorption. nih.gov

Prediction of Adsorption Selectivity and Capacity in this compound Systems

Computational methods are powerful tools for predicting the adsorption selectivity and capacity of this compound for different gas mixtures. GCMC simulations, for example, can be used to compute gas uptakes and calculate adsorption selectivity and working capacity. acs.orgnih.gov

Studies have investigated the adsorption of various gases in this compound using computational approaches. For example, GCMC simulations have been performed to determine the adsorption isotherms for cyclohexane (B81311) and its conformers in this compound, showing that the adsorption isotherms are weakly dependent on molecular conformation in this material. acs.org

While specific computational predictions for this compound's selectivity and capacity for various gases were found in the search results, presenting them in interactive data tables requires extracting precise numerical data from the text. Based on the search results, here's a summary of some adsorption performance data related to this compound and similar MOFs, which can inform the potential for computational prediction:

| Material | Adsorbate(s) | Conditions | Adsorption Capacity (mmol/g) | Selectivity (if reported) | Computational Method | Source |

| This compound | SF6 | 298 K, 10 kPa | 3 | > 2x104 (vs N2) | DFT-D binding/diffusion simulation | nih.gov |

| This compound | N2 | 77 K, 1 bar | 0.27 (at 1 bar, 298K) | - | - | nih.gov |

| MIL-160 | NH3 | 298 K, 1.0 bar | 12.8 | - | - | nih.gov |

| CAU-10-H | NH3 | 298 K, 1.0 bar | 10.0 | - | - | nih.gov |

| This compound | NH3 | 298 K, 1.0 bar | 9.0 | - | - | nih.gov |

| MIL-53(Al) | NH3 | 298 K, 1.0 bar | 3.0 | - | - | nih.gov |

| Carbon-based material | CH4 | 298 K, 100 kPa | 1.12 | 5.7 (CH4/N2) | - | mdpi.com |

| Carbon-based material | CH4 | 298 K, 1 MPa | 2.3 | 3.17 (CH4/N2) | - | mdpi.com |

Computational screening of large databases of MOFs, including those structurally related to this compound, is performed to identify promising materials for specific gas separations like CH4/H2. acs.orgnih.gov These studies utilize GCMC simulations to evaluate metrics like selectivity and working capacity. acs.org

Investigation of Framework Dynamics and Flexibility in this compound (e.g., comparison with "breathing" MOFs)

The structural dynamics and flexibility of MOFs, including phenomena like "breathing," are investigated using computational methods such as molecular dynamics (MD) simulations. frontiersin.orgacs.orgnih.gov Breathing refers to reversible structural transitions where the unit cell size changes significantly upon guest adsorption or other stimuli. frontiersin.orgnih.gov

Unlike MIL-53(Al), which is known to exhibit breathing behavior upon dehydration and rehydration, this compound is generally described as having a more rigid behavior. researchgate.net However, the flexibility of MOFs can be influenced by factors like linker chemistry and the presence of defects. researchgate.netresearchgate.net

While this compound itself might be considered relatively rigid compared to some breathing MOFs, computational studies on flexible MOFs provide a framework for understanding how structural dynamics can impact adsorption properties. For example, MD simulations have been used to study the breathing phase transition in MOF nanocrystallites. frontiersin.org DFT simulations and other techniques have been used to disclose the flexibility of new MOFs and highlight the impact of structural modifications, like fluorination in Al-TFS (an analog of this compound), on flexibility and adsorption properties. researchgate.net The peculiar shapes of adsorption isotherms in Al-TFS suggest a dynamic response of the framework to CO2 adsorption, which was investigated using DFT simulations among other techniques. researchgate.net

Computational Analysis of Defect Structures and Their Impact on this compound Performance

Structural defects can significantly influence the properties and performance of MOFs, including this compound. Computational analysis is a valuable tool for understanding the nature of these defects and their impact on adsorption, diffusion, and mechanical stability. nih.govrsc.orgchemrxiv.org

The differences in terms of defects between commercial and optimized samples of aluminum fumarate (B1241708) have been investigated, and these defects can be correlated to properties like catalytic activity. researchgate.net Computational studies, such as GCMC simulations on defective supercells, can be used to evaluate the impact of different types and concentrations of defects on the sorptive properties and separation performance of MOFs like Zr-fumarate-MOF (MOF-801), a small pore isoreticular analogue of UiO-66. chemrxiv.org These studies can show how defects can change sorptive properties, lead to the loss of sieving effects, reverse selectivity, and enhance capacity and diffusion rates. chemrxiv.org

While the direct computational analysis of defect structures and their impact specifically on this compound's performance is an active area of research, studies on similar fumarate-based MOFs like MOF-801 demonstrate the capability of computational methods to provide crucial insights into the role of defects. chemrxiv.org The introduction of missing linker defects, for instance, can affect the accessible porosity and diffusion. chemrxiv.org

Computational studies have shown that a certain degree of structural defects can have positive effects on the physical and chemical properties of MOF materials, although excessive defects can sometimes lead to negative effects on properties like gas adsorption and stability. rsc.org

Advanced Applications and Catalytic Role of Aluminum Fumarate Al Fum

Applications in Heat Transformation Technologies

Al-Fum's distinctive water sorption properties, characterized by an S-shaped isotherm with a sharp uptake increase in a narrow pressure range, make it particularly well-suited for heat transformation applications. ntu.edu.sgrsc.org This behavior allows for efficient adsorption and desorption cycles under realistic working conditions, even at relatively low relative pressures. rsc.org

Adsorption-Assisted Chillers and Heat Pumps Utilizing this compound

Microporous materials with a significant uptake-offtake difference per adsorption-desorption cycle are highly valuable for the design of adsorption-assisted chillers and heat pumps. ntu.edu.sg this compound, with its favorable water uptake characteristics and exceptional cyclic hydrothermal stability, presents a significant advancement in MOF-based sorption heat transformation processes. rsc.org Studies have demonstrated the potential of integrating this compound as a coated layer on heat exchangers in adsorption systems. researchgate.net This approach can lead to enhanced heat transfer properties and increased durability compared to conventional packed beds. researchgate.net Experimental results have shown that this compound coated heat exchangers can achieve shorter half-cycle times and significantly higher specific cooling power compared to packed systems. researchgate.net For instance, an this compound coated heat exchanger demonstrated a half-cycle of 500 seconds, shorter than the 900 seconds of a packed one, and produced 600 W/kg at a cycle time of 1000 seconds, which is three times that of the packed system. researchgate.net

Thermal Batteries and Desalination Systems Incorporating this compound

Beyond cooling and heating, this compound is also being explored for use in thermal batteries and desalination systems. fishersci.bewikipedia.orgwikipedia.org Its ability to adsorb and desorb water vapor efficiently is crucial for these applications. In desalination systems, this compound's hydrothermal stability and affinity for water vapor make it a promising adsorbent for producing potable water from sources like seawater. aston.ac.ukkingston.ac.uk Experimental testing of this compound in adsorption desalination systems has been conducted to assess its performance under various operating conditions, including different half-cycle times and temperatures. kingston.ac.uk While the low thermal diffusivity of this compound can sometimes slow down the system's response, studies have shown that the best specific cooling power of this compound-based systems can be higher than those using conventional materials like silica (B1680970) gel at certain chilled water temperatures. aston.ac.uk

This compound as a Catalytic Support Material

The porous structure and high surface area of this compound make it an attractive material for use as a catalytic support in various chemical reactions. google.comgoogle.comnih.gov MOFs, in general, offer advantages as catalyst supports due to their high metallic active phase dispersion and tailorable porosity, which can enhance reaction rates and selectivity. nih.gov

Development of Cu/Zn Catalysts Supported on this compound for Methanol (B129727) Synthesis

This compound has been successfully utilized as a support for Cu-ZnO catalysts in the thermocatalytic hydrogenation of CO₂ to methanol. nih.govup.ac.zamdpi.com This process is significant for producing green methanol from captured carbon dioxide. up.ac.zamdpi.com Catalysts prepared via slurry phase impregnation have shown that the morphology of the this compound support is preserved after loading with Cu-Zn active sites. up.ac.zamdpi.com The dispersion of active sites on the MOF support is reported to be homogeneous and uniform. nih.govmdpi.com Studies have investigated the activity of these Cu-ZnO/AlFum MOF catalysts, demonstrating that increasing the loading of Cu and Zn can significantly enhance CO₂ conversion and methanol productivity. up.ac.zamdpi.com

Investigation of Catalytic Activity and Selectivity of this compound-Based Composites

Research has focused on evaluating the catalytic performance of this compound-based composites. nih.govopenchemicalengineeringjournal.com While Cu-ZnO/AlFum MOF catalysts have shown good activity in CO₂ hydrogenation, their selectivity towards methanol can vary when benchmarked against commercial catalysts. mdpi.com These catalysts have also exhibited comparatively high CO selectivity, favoring the reverse water-gas shift reaction. up.ac.zamdpi.com The performance of MOF-based catalysts, including those using this compound as a support, highlights the potential of MOFs in heterogeneous catalysis for converting C1 molecules into value-added products. nih.govmdpi.com Composites incorporating this compound with other materials, such as magnetite nanoparticles, are also being explored, consolidating the porosity and adsorption selectivity of the MOF with the catalytic activity of the embedded nanoparticles to create new functional materials with enhanced performance for various applications, including catalysis. openchemicalengineeringjournal.com

Potential for Emerging Applications in Advanced Separations and Functional Materials

The unique properties of this compound, including its one-dimensional channel structure, high specific surface area, and chemical variability, position it as a promising material for emerging applications in advanced separations and the development of functional materials. google.comgoogle.com Its porous structure is particularly useful for the storage and separation of chemical substances, including gases and liquids. google.comgoogle.com The ability to tune the microporosity and hydrophilicity of MOFs like this compound through their variable building blocks further expands their potential in various separation processes. rsc.org Beyond separations, this compound-based composites are being investigated for applications such as the selective removal of contaminants from water, showcasing their potential in environmental remediation. researchgate.netresearcher.liferesearchgate.net The integration of this compound into composite materials allows for the combination of its inherent properties with those of other components, leading to novel functional materials with enhanced capabilities for diverse applications. openchemicalengineeringjournal.comresearchgate.netresearchgate.net

Stability and Durability Considerations for Aluminum Fumarate Al Fum

Thermal Stability and Decomposition Pathways of Al-Fum

The thermal stability of this compound is a key characteristic for applications involving elevated temperatures, such as heat transformation processes. Studies indicate that the thermal stability of this compound can be influenced by synthesis and drying conditions. For instance, aluminum fumarate (B1241708) dried in a vacuum oven at 100 °C (Al_FA_C) is reported to be stable up to 350 °C, while a self-assembled synthesis of aluminum fumarate (Al_FA_A) shows thermal stability up to 400 °C. researchgate.netresearchgate.net The difference in thermal degradation temperatures between these materials is attributed to structural changes and variations in their crystalline nature. researchgate.net

Thermal degradation kinetics for different forms of this compound have been reported. For Al_FA_A, the apparent activation energy for thermal degradation (Ea–D) increases progressively from 205–220 kJ mol⁻¹ for reaction extents (α) between 0.2 and 0.4, remaining constant thereafter. researchgate.net Al_FA_C exhibits Ea–D values ranging from 160 to 173 kJ mol⁻¹ for α values from 0.2 to 0.7. researchgate.net

During the thermal degradation of this compound MOFs, various gases are evolved, including CO, CO₂, H₂O, CH₂=CH₂, and CH≡CH. researchgate.net Another study on MIL-53(Al)-FA (aluminum fumarate) indicated decomposition in two steps: a loss of 28% around 70 °C due to solvent evaporation, and a 46% reduction around 430 °C attributed to framework collapse from the degradation of the fumarate linker. researchgate.net This is comparable to previous studies. researchgate.net

The incorporation of metal nanoparticles can influence the thermal stability of this compound. For example, while parent this compound is reported to be thermally stable up to 475 °C, impregnation with Cu and Zn nanoparticles can lower the decomposition temperature to 435 °C and 447 °C, respectively. rsc.org New lower temperature mass losses may also emerge. rsc.org This suggests that the presence of metal nanoparticles might promote defect formation or lattice strain, thereby destabilizing the framework. rsc.org Nevertheless, Cu@this compound and Cu–Zn@this compound remain stable up to 320 °C, which is higher than many other MOFs. rsc.org

| This compound Type | Drying Conditions | Thermal Stability Limit (°C) | Apparent Activation Energy (kJ mol⁻¹) | Evolved Gases |

|---|---|---|---|---|

| Al_FA_A | Self-assembled | 400 | 205–220 (for α = 0.2–0.4) | CO, CO₂, H₂O, CH₂=CH₂, CH≡CH |

| Al_FA_C | Vacuum oven at 100 °C (25 mmHg) | 350 | 160–173 (for α = 0.2–0.7) | CO, CO₂, H₂O, CH₂=CH₂, CH≡CH |

| MIL-53(Al)-FA | Not specified | ~430 (framework collapse) | Not specified | Solvent (at ~70°C), Fumarate degradation |

| Parent this compound | Not specified | 475 | Not specified | Not specified |

| Cu@this compound | Not specified | 435 | Not specified | Not specified |

| Cu–Zn@this compound | Not specified | 447 | Not specified | Not specified |

Hydrothermal Stability of this compound in Aqueous Environments

This compound exhibits notable hydrothermal stability, making it suitable for applications involving water, such as heat transformation and adsorption processes. rsc.orgrsc.orgaston.ac.uk Its hydrophilic nature, characterized by an s-shaped water sorption isotherm with a narrow hysteresis, allows for significant water uptake at low relative pressures. rsc.orgmdpi.comrsc.org This is advantageous for thermally driven adsorption heat exchangers. hhu.de

Studies have demonstrated the cyclic hydrothermal stability of this compound. A 300 μm thick coating of this compound on a metal substrate was found to be stable for the first 4500 ad-/desorption cycles with water vapor. rsc.org Comprehensive evaluation of hydrothermal stability for this compound and other MOFs subjected to around 70,000 temperature swing cycles showed a degradation in water uptake of about 5-10% for this compound. Except for one other MOF (CAU-10-H), none of the tested adsorbents, including this compound, showed a degradation in terms of increased heat and mass transfer resistance after this stress test.

The high hydrophilicity of this compound is attributed to its small pores, which facilitate interaction with water molecules and the formation of hydrogen bonds. hhu.deresearchgate.net Compared to other hydrophilic MOFs, this compound surpasses some, even other aluminum carboxylates like MIL-100(Al), in terms of cyclic hydrothermal stability. rsc.org

| Stress Test Conditions | Water Uptake Degradation (%) | Heat and Mass Transfer Resistance Degradation |

|---|---|---|

| ~70,000 temperature swing cycles | 5-10 | Negligible |

| 4500 ad-/desorption cycles (coated) | Not specified | Stable performance reported |

Chemical Stability of this compound under Varying pH and Corrosive Conditions

This compound demonstrates good chemical stability across a range of pH conditions, although its stability can be affected by strong alkaline solutions. researchgate.netchemsoon.com It is reported to be stable in aqueous environments and only slightly decomposes in strong alkaline solutions. chemsoon.com Aluminum-based MOFs, including this compound, are generally considered promising for applications like Xe/Kr separation due to their high chemical stability. acs.org

While aluminum metal itself forms a protective oxide layer that is stable in the pH range of 4.5 to 8.5, this layer can be attacked by media outside this range, particularly in alkaline conditions, leading to pitting corrosion. gleich.deechemi.com However, MOFs, as hybrid materials, exhibit different chemical stability profiles compared to their constituent metal or linker alone. The chemical stability of MOFs is influenced by factors such as the strength of metal-ligand bonds, the rigidity and hydrophobicity of the linker, and the connectivity of the inorganic building unit. mdpi.comwiley-vch.de

This compound has been investigated for applications like phosphate (B84403) removal from water, where it has shown continuous adsorption capacity and stability over several regeneration cycles. colab.ws This suggests a degree of chemical robustness in aqueous solutions containing phosphate.

Radioactive Stability of this compound for Specific Applications

The radioactive stability of this compound is relevant for applications in radiation environments, such as nuclear waste treatment or radionuclide production. acs.orgresearchgate.net Studies on the effects of gamma radiation on this compound (AlFu MOFs) have shown that its structure starts to decompose at a gamma dose of 1 MGy, indicating a lower tolerance to gamma radiation compared to some other MOFs like MIL-100 (Cr) and MIL-100 (Fe), which showed excellent stability up to 5 MGy. acs.orgresearchgate.net MIL-101 (Cr) exhibited good stability up to 4 MGy before degradation began. acs.orgresearchgate.net

At a gamma dose of 2 MGy, the surface area of AlFu MOFs significantly decreased to 63 m²/g compared to the original surface area of 1070 m²/g. acs.org Spectroscopic analysis (FT-IR) further confirmed damage to the structure, with the disappearance of characteristic vibrations after 1 MGy radiation. acs.org

Despite its lower tolerance compared to some chromium-based MOFs, this compound has been considered for applications like Xe/Kr separation in radiation environments, although isoreticular structures with modifications, such as this compound-Me (Al-methyl-fumarate), have been explored for potentially enhanced radioactive stability. acs.org

| MOF Type | Radiation Type | Decomposition Dose (MGy) | Surface Area at 2 MGy (m²/g) | Original Surface Area (m²/g) |

|---|---|---|---|---|

| AlFu MOFs | Gamma | 1 | 63 | 1070 |